Methyl 5-chloro-4-oxohexanoate
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Overview
Description
“Methyl 5-chloro-4-oxohexanoate” is a chemical compound with the molecular formula C7H11ClO3 . It has an average mass of 178.613 Da and a monoisotopic mass of 178.039673 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The systematic name for this compound is Methyl 4-chloro-5-oxohexanoate .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 240.9±20.0 °C at 760 mmHg, and a flash point of 99.2±20.8 °C . It also has a polar surface area of 43 Å2 and a molar volume of 156.4±3.0 cm3 .Scientific Research Applications
Synthesis of Leukotriene B4 Intermediate
Methyl 5-chloro-4-oxohexanoate has been utilized in the synthesis of leukotriene B4, a significant lipoxygenase-derived arachidonic acid metabolite. The compound serves as a key intermediate in this synthesis, following a three-step procedure from 2-cyclohexen-1-one (Hayes & Wallace, 1990).
Formation of γ‐Keto Esters
This compound is also a precursor in the formation of γ‐keto esters. This compound plays a significant role in the reaction pathways that involve the conversion of β‐keto esters to γ‐keto esters, highlighting its importance in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Catalytic Reactions
This compound is involved in dirhodium(II)-catalyzed C-H insertion reactions. It forms highly functionalized cyclopentanes, which are of great interest in the field of catalytic chemistry (Yakura et al., 1999).
Mechanism of Action
Target of Action
Methyl 5-chloro-4-oxohexanoate is a type of β-ketoester . The primary targets of this compound are enzymes such as alcohol dehydrogenases (ADHs) that can catalyze the stereoselective reduction of prochiral ketones .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound affects the biochemical pathways involving the reduction of prochiral ketones. This process is dependent on cofactors, and one major task in process development is to provide an effective method for regeneration of the consumed cofactors .
Result of Action
The result of the compound’s action is the formation of chiral alcohols through the stereoselective reduction of prochiral ketones . This process is remarkable for its chemo-, regio-, and stereoselectivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an acid can catalyze the reaction . .
Safety and Hazards
properties
IUPAC Name |
methyl 5-chloro-4-oxohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOBSIHUWZFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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